molecular formula C12H21N B13789880 N-(1-Cycloocten-1-YL)pyrrolidine

N-(1-Cycloocten-1-YL)pyrrolidine

Cat. No.: B13789880
M. Wt: 179.30 g/mol
InChI Key: MRBWQOZFKXZZKN-XYOKQWHBSA-N
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Description

N-(1-Cycloocten-1-YL)pyrrolidine: is a heterocyclic organic compound with the molecular formula C12H21N . It is characterized by a pyrrolidine ring attached to a cyclooctene moiety. This compound is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-Cycloocten-1-YL)pyrrolidine typically involves the reaction of cyclooctanone with pyrrolidine in the presence of a catalyst. One common method includes heating cyclooctanone and pyrrolidine with p-toluenesulfonic acid in xylene under reflux conditions. The reaction mixture is then distilled under reduced pressure to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and optimization of reaction parameters can enhance yield and efficiency in industrial production.

Chemical Reactions Analysis

Types of Reactions: N-(1-Cycloocten-1-YL)pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the double bond in the cyclooctene ring to a single bond, forming saturated derivatives.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as alkyl halides and strong bases are often used in substitution reactions.

Major Products Formed:

    Oxidation: Cyclooctanone derivatives.

    Reduction: Saturated cyclooctane derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

N-(1-Cycloocten-1-YL)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-Cycloocten-1-YL)pyrrolidine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with enzymes and receptors, modulating their activity. The cyclooctene moiety can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    N-(1-Cyclohexen-1-YL)pyrrolidine: Similar structure but with a cyclohexene ring instead of a cyclooctene ring.

    N-(1-Cyclopenten-1-YL)pyrrolidine: Contains a cyclopentene ring.

    N-(1-Cyclododecen-1-YL)pyrrolidine: Features a cyclododecene ring.

Uniqueness: N-(1-Cycloocten-1-YL)pyrrolidine is unique due to its larger ring size, which can influence its chemical reactivity and biological activity. The cyclooctene ring provides a different steric and electronic environment compared to smaller or larger rings, making it a valuable compound for studying structure-activity relationships .

Properties

Molecular Formula

C12H21N

Molecular Weight

179.30 g/mol

IUPAC Name

1-[(1E)-cycloocten-1-yl]pyrrolidine

InChI

InChI=1S/C12H21N/c1-2-4-8-12(9-5-3-1)13-10-6-7-11-13/h8H,1-7,9-11H2/b12-8+

InChI Key

MRBWQOZFKXZZKN-XYOKQWHBSA-N

Isomeric SMILES

C1CCC/C(=C\CC1)/N2CCCC2

Canonical SMILES

C1CCCC(=CCC1)N2CCCC2

Origin of Product

United States

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